2-Chloro-8-fluoroquinoxaline

Catalog No.
S803039
CAS No.
55687-10-0
M.F
C8H4ClFN2
M. Wt
182.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-fluoroquinoxaline

CAS Number

55687-10-0

Product Name

2-Chloro-8-fluoroquinoxaline

IUPAC Name

2-chloro-8-fluoroquinoxaline

Molecular Formula

C8H4ClFN2

Molecular Weight

182.58 g/mol

InChI

InChI=1S/C8H4ClFN2/c9-7-4-11-6-3-1-2-5(10)8(6)12-7/h1-4H

InChI Key

HDFSFLIZYITHHN-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl

Canonical SMILES

C1=CC2=NC=C(N=C2C(=C1)F)Cl

2-Chloro-8-fluoroquinoxaline is a heterocyclic compound characterized by a quinoxaline backbone with chlorine and fluorine substituents at the 2 and 8 positions, respectively. Its molecular formula is C8H4ClFN2C_8H_4ClFN_2, and it has a molecular weight of approximately 188.58 g/mol. The compound's structure features a fused bicyclic system comprising two nitrogen atoms, which contributes to its unique chemical properties and potential biological activities.

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Electrophilic Aromatic Substitution: The fluorine atom may influence electrophilic aromatic substitution reactions, affecting the regioselectivity and reactivity of the compound.
  • Reduction Reactions: The nitrogens in the quinoxaline ring can be reduced under specific conditions, leading to derivatives that may exhibit different biological activities.

These reactions are essential for modifying the compound to enhance its efficacy or tailor its properties for specific applications.

Research indicates that 2-chloro-8-fluoroquinoxaline exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential as an:

  • Antimicrobial Agent: The compound has shown activity against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Compound: Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Agent: There is evidence supporting its role in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases.

The biological mechanisms underlying these activities are still under investigation, but they highlight the compound's potential in pharmacology.

Several synthetic routes have been developed to produce 2-chloro-8-fluoroquinoxaline:

  • Combes Quinoline Synthesis: This method involves the condensation of an appropriate aniline derivative with a β-diketone, followed by cyclization to form the quinoline backbone. Modifications can introduce chlorine and fluorine substituents at desired positions .
  • Halogenation Reactions: Direct chlorination and fluorination of quinoxaline derivatives can selectively introduce halogen atoms at specific positions on the ring structure .
  • Cyclization Methods: Various cyclization techniques utilizing different starting materials have been reported, allowing for the formation of quinoxaline derivatives with halogen substitutions.

These synthesis methods enable researchers to explore structural variations and optimize the biological activity of the compound.

2-Chloro-8-fluoroquinoxaline has various applications, particularly in:

  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it is being explored as a lead compound for new drug formulations.
  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds used in various chemical applications.
  • Agricultural Chemistry: Its potential as a pesticide or herbicide is being investigated due to its biological activity against certain pathogens.

Studies on the interaction of 2-chloro-8-fluoroquinoxaline with biological targets are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Research has focused on how this compound binds to target proteins involved in disease pathways, which can provide insights into its efficacy and safety profile.
  • Receptor

2-Chloro-8-fluoroquinoxaline shares structural similarities with other halogenated quinoxalines and quinolines. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-ChloroquinoxalineChlorine at position 2Lacks fluorine substitution
8-FluoroquinolineFluorine at position 8Lacks chlorine substitution
6-ChloroquinoxalineChlorine at position 6Different position affects biological activity
7-Bromo-2-chloroquinoxalineBromine at position 7Variation in halogen type influences reactivity

The unique combination of chlorine and fluorine substituents at specific positions on the quinoxaline ring distinguishes 2-chloro-8-fluoroquinoxaline from these similar compounds, potentially enhancing its biological activity and making it a valuable candidate for further research in drug development.

XLogP3

2.3

Dates

Modify: 2024-04-15

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